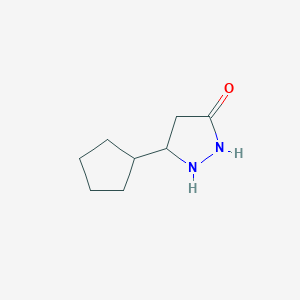![molecular formula C10H9Cl2NO3 B13997326 Methyl 2-[(2,2-dichloroacetyl)amino]benzoate CAS No. 78987-53-8](/img/structure/B13997326.png)
Methyl 2-[(2,2-dichloroacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2,2-dichloroacetyl)amino]benzoate is an organic compound with the molecular formula C10H9Cl2NO3. It is known for its unique chemical structure, which includes a dichloroacetyl group attached to an amino benzoate moiety. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,2-dichloroacetyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of dichloroacetyl chloride and ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,2-dichloroacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler acetyl derivatives.
Scientific Research Applications
Methyl 2-[(2,2-dichloroacetyl)amino]benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,2-dichloroacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroacetyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Methyl 2-[(2,2-dichloroacetyl)amino]benzoate can be compared with similar compounds such as:
Methyl 2-aminobenzoate: Lacks the dichloroacetyl group, resulting in different reactivity and biological activity.
Methyl 2-[(2-chloroacetyl)amino]benzoate: Contains a mono-chloroacetyl group, which affects its chemical and biological properties.
Methyl 2-[(acetyl)amino]benzoate: The absence of chlorine atoms leads to distinct reactivity and applications.
The uniqueness of this compound lies in its dichloroacetyl group, which imparts specific chemical reactivity and biological activity that are not observed in its analogs.
Properties
CAS No. |
78987-53-8 |
|---|---|
Molecular Formula |
C10H9Cl2NO3 |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
methyl 2-[(2,2-dichloroacetyl)amino]benzoate |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-10(15)6-4-2-3-5-7(6)13-9(14)8(11)12/h2-5,8H,1H3,(H,13,14) |
InChI Key |
FQTDUIHZSPAZGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


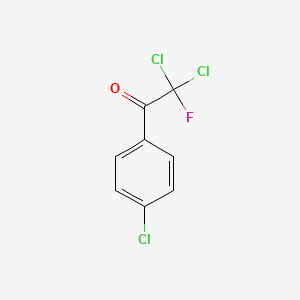
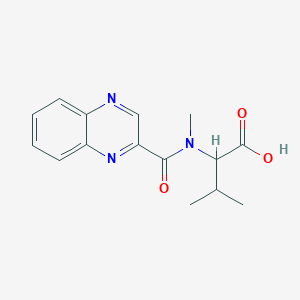

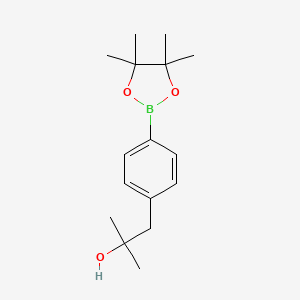
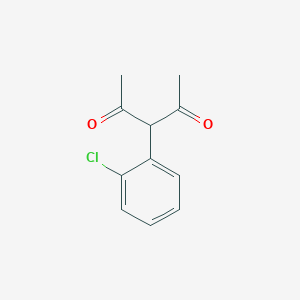
![N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide](/img/structure/B13997285.png)

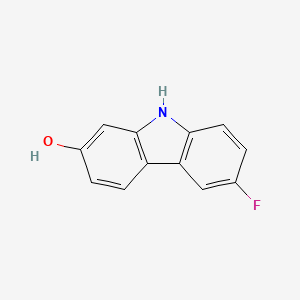
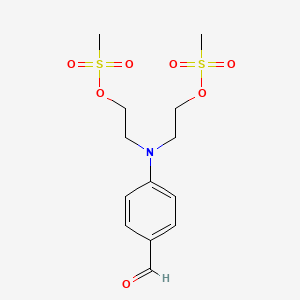


![8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)
